molecular formula C5H2BrF3N2O B6192802 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 2091160-98-2

5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B6192802
CAS No.: 2091160-98-2
M. Wt: 243
InChI Key:
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Description

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods allow for better control of reaction parameters and can be more easily scaled up for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and other halides

Major Products Formed

    Oxidation: 5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

    Reduction: 5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of its imidazole ring, bromine atom, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves the reaction of 5-bromo-1H-imidazole-2-carbaldehyde with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "5-bromo-1H-imidazole-2-carbaldehyde", "trifluoromethyl iodide", "base (such as potassium carbonate or sodium hydroxide)", "solvent (such as DMF or DMSO)" ], "Reaction": [ "Dissolve 5-bromo-1H-imidazole-2-carbaldehyde in a suitable solvent.", "Add a base to the solution and stir until the base is dissolved.", "Add trifluoromethyl iodide to the solution and stir for several hours at room temperature.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

2091160-98-2

Molecular Formula

C5H2BrF3N2O

Molecular Weight

243

Purity

95

Origin of Product

United States

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